2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene
Description
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene (molecular formula: C₈H₆BrCl₂F, molecular weight: 271.95 g/mol) is a halogenated aromatic compound characterized by a bromoethyl substituent at the 2-position, chlorine atoms at the 1- and 3-positions, and a fluorine atom at the 4-position of the benzene ring . Its structural complexity and diverse halogen substituents make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s CAS registry number is EN300-4276458, with an MDL identifier MFCD21332768 .
Synthesis typically involves halogenation or substitution reactions. For instance, bromination of a precursor using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like azobisisobutyronitrile (AIBN) has been documented, yielding a 76% isolated product . The compound’s ¹H-NMR spectrum (400 MHz, CDCl₃) shows characteristic signals for the bromoethyl group (δ 4.95 ppm, q; δ 1.97 ppm, d) and aromatic protons (δ 7.66–7.08 ppm) .
Properties
IUPAC Name |
2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)7-5(10)2-3-6(12)8(7)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOITYJIRUOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the bromination of 1,3-dichloro-4-fluorobenzene. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under reflux conditions in ethanol or tert-butanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of ethane derivatives.
Scientific Research Applications
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of an alkene.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene with structurally or functionally related halogenated aromatics (Table 1), followed by detailed analyses.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Halogen Diversity : The presence of three halogens (Br, Cl, F) in the main compound enhances electrophilic substitution resistance compared to analogs like 1-(1-Bromoethyl)-4-fluorobenzene (only Br and F) . This stability is critical in reactions requiring harsh conditions.
- Steric and Electronic Factors : The bromoethyl group at position 2 introduces steric hindrance, reducing nucleophilic attack rates relative to 2-Bromo-3-chloro-4-fluoro-1-methylbenzene , where a smaller methyl group occupies position 1 .
- Deuterated Analog : The deuterated version (C₈H₄BrD₄F ) exhibits nearly identical chemical reactivity but distinct spectroscopic properties (e.g., NMR splitting patterns), making it useful for mechanistic studies .
Analytical Differentiation
- Chromatography : The main compound’s higher molecular weight (271.95 vs. 130.55 for 1-Chloro-2-fluorobenzene ) results in longer retention times in GC-MS analysis.
- Spectroscopy : ¹H-NMR of the deuterated analog (1189661-61-7 ) lacks proton signals for the deuterated ethyl group, aiding in reaction tracking .
Biological Activity
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activity. This compound exhibits electrophilic properties, making it capable of interacting with various biological molecules, including proteins and nucleic acids. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and environmental sciences.
The biological activity of this compound primarily involves electrophilic aromatic substitution reactions . The halogen substituents enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This can lead to alterations in cellular functions and potentially induce toxicity.
Target of Action
Halogenated compounds like this compound can target:
- Proteins : Interacting with amino acid residues, potentially altering their function.
- DNA/RNA : Forming adducts that may lead to mutagenesis or disrupt normal cellular processes.
Biochemical Pathways
The compound can undergo various biochemical pathways:
- Nucleophilic substitution : Reacts with nucleophiles present in biological systems.
- Oxidation reactions : May be metabolized by cytochrome P450 enzymes, leading to reactive metabolites that can further interact with cellular components.
Pharmacokinetics
Research indicates that similar halogenated compounds are typically:
- Absorbed through the gastrointestinal tract.
- Distributed throughout the body tissues.
- Metabolized primarily in the liver.
- Excreted via the kidneys.
Toxicological Profile
The electrophilic nature of this compound raises concerns regarding its potential toxicity:
- Cellular Damage : The formation of reactive metabolites can lead to oxidative stress and damage to cellular macromolecules.
- Environmental Impact : Its persistence in the environment and potential bioaccumulation pose risks to ecological systems.
Case Studies and Research Findings
Several studies have explored the biological effects of halogenated compounds similar to this compound:
Applications in Research and Industry
This compound serves multiple roles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
